
4-Methyl-3-(trifluoromethyl)benzonitrile
概要
説明
4-Methyl-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
Synthesis Analysis
The synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile involves several steps. It is a key intermediate in the synthesis of fluvoxamine . More detailed information about the synthesis process can be found in the paper titled "Synthesis of 3-Trifluoromethyl-4-halobenzonitriles" .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(trifluoromethyl)benzonitrile has been analyzed in several studies . The molecules are linked together through one C-H…F bond and two C-H…N hydrogen bonds into sheets that are further crosslinked to form a dense two-dimensional network without π π ring interactions .
Chemical Reactions Analysis
4-Methyl-3-(trifluoromethyl)benzonitrile participates in various chemical reactions. For instance, it participates in the nickel-catalyzed arylcyanation reaction of 4-octyne . More detailed information about its chemical reactivity can be found in the paper titled "Divulging the various chemical reactivity of trifluoromethyl-4-vinylbenzene as well as methyl-4-vinyl-benzene in 3th2 cycloaddition reactions" .
Physical And Chemical Properties Analysis
4-Methyl-3-(trifluoromethyl)benzonitrile has a molecular weight of 185.15 g/mol. It has a topological polar surface area of 23.8 Ų. It has a complexity of 225. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .
科学的研究の応用
4-Methyl-3-(trifluoromethyl)benzonitrile: A Comprehensive Analysis:
Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including fluvoxamine , an antidepressant used to treat obsessive-compulsive disorder (OCD) and social anxiety disorder .
Electrolyte Additive for Batteries
In the field of energy storage, it is used as an electrolyte additive for high voltage lithium-ion batteries . It improves the cyclic stability of the LiNi 0.5 Mn 1.5 O 4 cathode, which is crucial for battery performance .
Organic Synthesis
It is utilized in organic synthesis, particularly in nickel-catalyzed arylcyanation reactions, which are important for constructing complex organic molecules .
Analytical Reference
It may be used as a reference compound in analytical chemistry to determine the electron affinity of other compounds, aiding in the understanding of their electronic properties .
Environmental Studies
The environmental fate and impact of trifluoromethylated compounds, including this one, can be a subject of study due to their persistence and potential bioaccumulation.
MilliporeSigma - 4-(Trifluoromethyl)benzonitrile MilliporeSigma - 3-(Trifluoromethyl)benzonitrile Infona - Novel Electrolyte Additive
Safety and Hazards
Safety data sheets suggest that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .
将来の方向性
While specific future directions for the research and application of 4-Methyl-3-(trifluoromethyl)benzonitrile are not explicitly mentioned in the available literature, its role as a key intermediate in the synthesis of fluvoxamine suggests potential applications in the development of new pharmaceuticals .
特性
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGJCPTOFPGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379605 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)benzonitrile | |
CAS RN |
261952-06-1 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the wavelength and intensity of light in the bromination of 4-methyl-3-(trifluoromethyl)benzonitrile?
A1: The research paper explored the use of 4-methyl-3-(trifluoromethyl)benzonitrile in a photochemical Wohl-Ziegler bromination reaction with N-bromosuccinimide []. The study found that both wavelength and light intensity significantly impact the reaction rate. Importantly, only 40% of the maximum light intensity was necessary to maintain the reaction rate, allowing for better temperature control and energy efficiency []. This highlights the importance of optimizing light parameters in photochemical reactions for improved sustainability and cost-effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



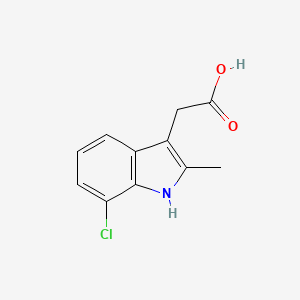
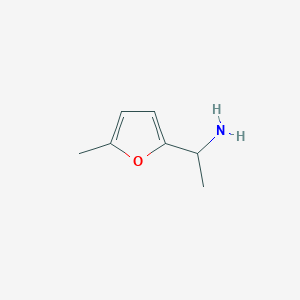

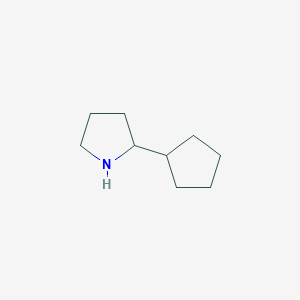
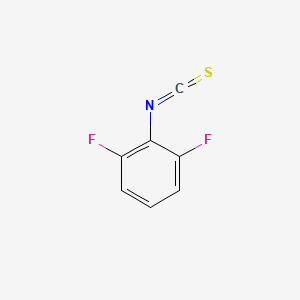
![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)
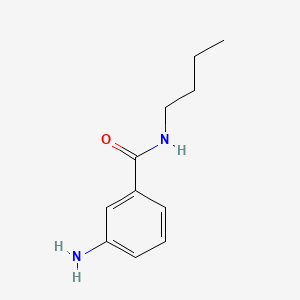
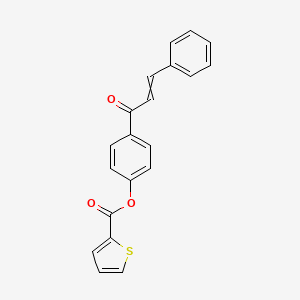
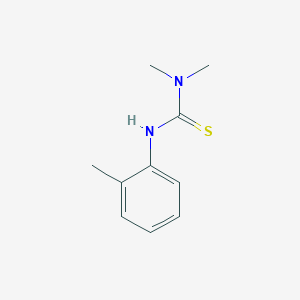

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)


